2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a quinoxaline core, a nitrobenzoyl group, and a trifluoromethylphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired transformations occur efficiently .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reductions, oxidizing agents like potassium permanganate (KMnO4) for oxidations, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism of action of 2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group and the quinoxaline core are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, contributing to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Trifloxystrobin: A compound with a similar trifluoromethyl group, used as a fungicide.
Oxadiazole Derivatives: Compounds with similar structural features, known for their broad spectrum of biological activity.
Uniqueness
2-[1-(3-nitrobenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to its combination of a quinoxaline core, nitrobenzoyl group, and trifluoromethylphenyl acetamide moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
Molecular Formula |
C24H17F3N4O5 |
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Molecular Weight |
498.4 g/mol |
IUPAC Name |
2-[1-(3-nitrobenzoyl)-3-oxo-2,4-dihydroquinoxalin-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C24H17F3N4O5/c25-24(26,27)15-6-4-7-16(12-15)28-21(32)13-20-22(33)29-18-9-1-2-10-19(18)30(20)23(34)14-5-3-8-17(11-14)31(35)36/h1-12,20H,13H2,(H,28,32)(H,29,33) |
InChI Key |
OZIQJYZSSGJEQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2C(=O)C3=CC(=CC=C3)[N+](=O)[O-])CC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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